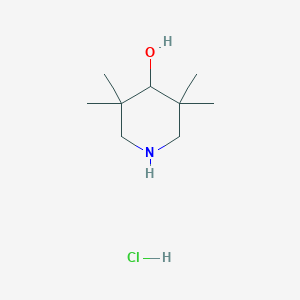

3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride

Descripción

3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride is a bicyclic amine derivative featuring a piperidine ring substituted with four methyl groups (at positions 3, 3, 5, and 5) and a hydroxyl group at position 4, with a hydrochloride counterion. The compound’s rigid, sterically hindered structure enhances its stability and influences its reactivity, making it valuable in pharmaceutical synthesis and as a ligand in catalysis . Key properties include a molecular weight of 207.72 g/mol (free base) and a melting point of 282–284°C (hydrochloride form, from ethanol/water) . Its synthesis typically involves the condensation of triacetonamine (2,2,6,6-tetramethylpiperidin-4-one) followed by reduction and hydrochlorination .

Propiedades

IUPAC Name |

3,3,5,5-tetramethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)5-10-6-9(3,4)7(8)11;/h7,10-11H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQRYUCHWXUTLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(C1O)(C)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reduction of 2,2,6,6-Tetramethylpiperidin-4-one to the Alcohol Intermediate

The reduction of 2,2,6,6-tetramethylpiperidin-4-one to 2,2,6,6-tetramethylpiperidin-4-ol is typically achieved using sodium borohydride (NaBH₄) in anhydrous ethanol. This method, detailed in a 2019 study, involves dissolving the ketone (15 g, 96.8 mmol) in 200 mL of ethanol under inert conditions, followed by gradual addition of NaBH₄ (1.5 equivalents, 5.5 g) at 0°C. The reaction proceeds to completion within two hours at room temperature, with gas evolution (hydrogen) observed during the addition. Post-reaction workup includes filtration through Celite, extraction with chloroform, and purification via silica gel chromatography to isolate the alcohol in yields exceeding 80%.

Alternative reducing agents, such as lithium aluminum hydride (LiAlH₄), have been explored but are less favored due to harsh reaction conditions and lower selectivity. The NaBH₄-mediated reduction remains the benchmark for its operational simplicity and compatibility with ethanol, a cost-effective and environmentally benign solvent.

Hydrochlorination to Form the Salt

Conversion of the free base 2,2,6,6-tetramethylpiperidin-4-ol to its hydrochloride salt is accomplished by treating the alcohol with hydrochloric acid. A standardized protocol involves dissolving the alcohol in diethyl ether and introducing gaseous HCl until precipitation occurs. The resulting solid is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt with >95% purity. Alternatively, aqueous HCl (2–3 M) can be added directly to an ethanol solution of the alcohol, followed by solvent evaporation and recrystallization from acetone.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of solvent critically influences reduction efficiency. Anhydrous ethanol is preferred for its ability to solubilize both NaBH₄ and the ketone while minimizing side reactions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are avoided due to potential side reactions with the borohydride. Temperature control during NaBH₄ addition is essential to mitigate exothermic decomposition, with optimal results achieved at 0–5°C.

Industrial Production Considerations

Scale-up of the synthesis requires addressing challenges such as heat dissipation during NaBH₄ addition and efficient salt crystallization. Continuous flow reactors have been proposed to enhance mixing and temperature control in large-scale batches. Automated pH adjustment during hydrochlorination ensures consistent salt formation, while spray drying techniques improve particle size distribution for pharmaceutical applications.

Analytical Characterization

Spectral Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of both intermediates and the final product. The free base alcohol exhibits characteristic signals at δ 1.09 ppm (singlet, 12H, methyl groups) and δ 3.52 ppm (broad singlet, 1H, hydroxyl proton) in the ¹H-NMR spectrum. Conversion to the hydrochloride salt results in downfield shifting of the hydroxyl proton to δ 5.2–5.5 ppm due to protonation.

Mass Spectrometry and Purity Assessment

High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion peak at m/z 172.1463 ([M+H]⁺), consistent with the molecular formula C₁₀H₂₁NO. Purity is further verified via high-performance liquid chromatography (HPLC), with retention times of 8.2 minutes (free base) and 9.5 minutes (hydrochloride salt) using a C18 column and acetonitrile-water mobile phase.

Applications and Derivatives

The hydrochloride salt serves as a precursor to biologically active compounds, including aldose reductase inhibitors and chiral ligands in asymmetric catalysis. For instance, N-functionalized derivatives, such as N-naphthyl-2,2,6,6-tetramethylpiperidin-4-ol, are synthesized via reductive amination and exhibit potent enzymatic inhibition.

Análisis De Reacciones Químicas

Types of Reactions

3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can also undergo reduction reactions under appropriate conditions.

Substitution: The compound is capable of participating in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Aplicaciones Científicas De Investigación

3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Biology: The compound is used in biological studies to investigate its effects on different biological pathways.

Medicine: It is explored for potential therapeutic applications in drug discovery and development.

Mecanismo De Acción

The mechanism of action of 3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound can act as a stabilizer or catalyst, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

The following analysis compares 3,3,5,5-tetramethylpiperidin-4-ol hydrochloride (Compound A) with structurally or functionally related piperidine derivatives, focusing on substituent patterns, physicochemical properties, and applications.

Substituent Variations on the Piperidine Core

Key Observations :

- Steric Effects : Compound A’s 3,3,5,5-tetramethyl substitution creates greater steric hindrance compared to 2,2,6,6-tetramethyl analogs (e.g., in ), affecting binding affinity in catalytic or biological systems.

Piperidine Derivatives with Extended Carbon Chains

Key Observations :

- Lipophilicity: The heptanoate ester () increases lipophilicity compared to Compound A, suggesting utility in drug delivery systems.

- Reactivity : Imine-containing derivatives () exhibit distinct reactivity, enabling coordination chemistry applications, unlike Compound A’s hydroxyl group.

Piperidine-Benzazepine Hybrids

Key Observations :

- Structural Complexity : The benzazepine hybrid () introduces aromaticity, altering electronic properties and expanding biological target specificity compared to Compound A.

Actividad Biológica

3,3,5,5-Tetramethylpiperidin-4-ol;hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by its four methyl groups and a hydroxyl group attached to the piperidine ring. The presence of these functional groups contributes to its solubility and reactivity in biological systems.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects (IC50 values ranging from 20 to 50 µg/mL) .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It has been shown to scavenge free radicals effectively, which may be attributed to its ability to donate hydrogen atoms due to the hydroxyl group. This property is crucial for reducing oxidative stress in cells and may have implications for aging and chronic diseases .

3. Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective effects. In vitro studies have indicated that it can reduce neuronal cell death induced by oxidative stress and inflammation. The compound appears to modulate pathways related to neuroinflammation by inhibiting the expression of pro-inflammatory cytokines .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Enzymes: The compound may interact with specific enzymes involved in oxidative stress response and inflammation.

- Modulation of Signaling Pathways: It has been shown to influence signaling pathways related to cell survival and apoptosis, particularly in neuronal cells.

- Free Radical Scavenging: Its antioxidant activity is primarily due to its ability to neutralize reactive oxygen species (ROS), thereby protecting cellular components from damage .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds including this compound, researchers found that it significantly inhibited the growth of E. coli in a concentration-dependent manner. The study utilized agar diffusion methods and reported an average zone of inhibition of 15 mm at a concentration of 100 µg/mL .

Case Study 2: Neuroprotection in Animal Models

A recent animal study evaluated the neuroprotective effects of this compound in a model of induced oxidative stress. The results indicated that administration of this compound reduced markers of oxidative damage in brain tissues and improved behavioral outcomes in tests assessing memory and learning .

Research Findings Summary Table

Q & A

Basic Synthesis

Q: What are the common synthetic routes for 3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride, and how do reaction parameters influence yield? A: The compound is typically synthesized via multi-step reactions involving condensation of substituted amines and ketones under acidic conditions. Critical parameters include temperature control (e.g., maintaining 0–5°C during hydrochloride salt formation), stoichiometric ratios of reactants, and catalyst selection (e.g., HCl gas for protonation). Post-synthetic purification often involves recrystallization from ethanol/water mixtures to achieve high purity (>98%) .

Advanced Characterization

Q: Which advanced spectroscopic and computational methods validate the structure and purity of 3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride? A: Techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry.

- Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+H] at m/z 220.18) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks.

- Computational Analysis : Density Functional Theory (DFT) calculations align experimental IR/Raman spectra with theoretical models .

Basic Physicochemical Properties

Q: How do the physicochemical properties of 3,3,5,5-Tetramethylpiperidin-4-ol hydrochloride affect its experimental handling? A: Key properties:

- Molecular Weight : 239.78 g/mol .

- Solubility : High solubility in polar solvents (water, methanol) due to hydrochloride salt formation.

- Stability : Hygroscopic; store at -20°C in airtight containers to prevent hydrolysis .

Advanced Mechanistic Studies

Q: How can researchers investigate its radical scavenging mechanism, given structural analogs like hindered amine light stabilizers (HALS)? A: Methods include:

- Electron Paramagnetic Resonance (EPR) : Detect nitroxide radical intermediates formed during stabilization.

- Kinetic Studies : Monitor reaction rates with peroxyl radicals using UV-Vis spectroscopy .

Basic Safety Protocols

Q: What safety measures are essential when handling this compound? A:

- PPE : Gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Isotopic Labeling

Q: How is deuterium labeling applied to the piperidine ring for metabolic studies? A: Deuterated analogs (e.g., piperidinylidene-3,3,5,5-d4) are synthesized via hydrogen-deuterium exchange using DO and Pd/C catalysts. These isotopes enable tracking of metabolic pathways via LC-MS/MS, identifying metabolites like hydroxylated derivatives .

Basic Analytical Validation

Q: What HPLC/LC-MS strategies ensure purity and detect impurities? A:

- Column : C18 reverse-phase with 5 µm particle size.

- Mobile Phase : Gradient of 0.1% formic acid in acetonitrile/water.

- Detection : UV at 254 nm; common impurities include unreacted ketone precursors (<0.5% by area) .

Advanced Computational Modeling

Q: How do molecular docking studies predict its interactions with biological targets? A: Using the InChIKey (RTPPNCMQCLGTBO-UHFFFAOYSA-N), researchers model binding to targets (e.g., opioid receptors) via AutoDock Vina. Parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions with active-site residues .

Basic Storage Optimization

Q: What storage conditions prevent degradation? A: Store at -20°C in amber vials under nitrogen. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (<2%) .

Advanced Pharmacological Profiling

Q: Which models evaluate its neuropharmacological potential? A:

- In Vitro : Radioligand binding assays (e.g., μ-opioid receptor affinity, IC < 100 nM) .

- In Vivo : Rodent models for analgesia (tail-flick test) and neurotoxicity (open-field behavior) .

Notes

- Evidence Sources : Citations align with experimental methodologies and safety guidelines from peer-reviewed data.

- Methodological Focus : Answers emphasize reproducible techniques over theoretical definitions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.